molecular formula C17H18F3N3O3 B2366310 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034591-21-2

1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2366310
CAS RN: 2034591-21-2
M. Wt: 369.344
InChI Key: VCTOQJLEDJUJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker Evaluation for Environmental Exposures

Compounds with specific structures, similar to the one mentioned, are often explored for their roles as biomarkers in assessing environmental exposures. For instance, research on urinary methoxyphenols has proposed these compounds as biomarkers for woodsmoke exposure. Such studies involve characterizing the relationship between exposure levels and the concentrations of these compounds in biological samples, providing insights into environmental health risks (Dills et al., 2006).

Monitoring Occupational Exposure

Similarly, studies on the metabolic products of occupational exposures, such as methoxyacetic acid from ethylene glycol dimethyl ether, underscore the importance of identifying and quantifying specific metabolites in urine for monitoring exposure levels and potential health impacts in occupational settings (Yokota et al., 2005).

Assessment of Plasticizer Exposure

Research on the exposure to various plasticizers, including phthalates and alternative compounds like DINCH (di-isononyl-cyclohexane-1,2-dicarboxylate), highlights the need for accurate biomonitoring methods. These studies provide crucial data on human exposure levels, potential health risks, and the effectiveness of replacing traditional phthalates with less harmful alternatives (Koch et al., 2017).

Drug Metabolism and Pharmacokinetics

Research into the metabolism and pharmacokinetics of pharmaceuticals is another critical area. Studies often focus on identifying urinary metabolites of drugs to understand their metabolic pathways, which can inform safe and effective medication use. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, reveals insights into its elimination pathways and the formation of significant metabolites, contributing to the optimization of therapeutic regimens (Balani et al., 1995).

properties

IUPAC Name

1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-11-9-14(26-2)10-15(24)23(11)8-7-21-16(25)22-13-5-3-12(4-6-13)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTOQJLEDJUJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

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